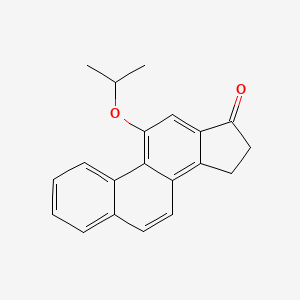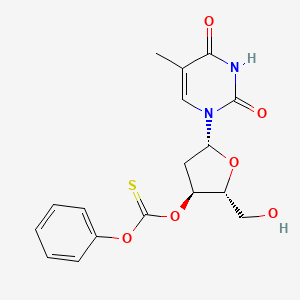
1,1,3,3-Tetrakis(methylsulfonyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrakis(methylsulfonyl)propane is a chemical compound with the molecular formula C₇H₁₆O₈S₄ and a molecular weight of 356.457 g/mol . It is characterized by the presence of four methylsulfonyl groups attached to a propane backbone. This compound is known for its high boiling point of 817.5°C at 760 mmHg and a density of 1.556 g/cm³ .
Méthodes De Préparation
The synthesis of 1,1,3,3-Tetrakis(methylsulfonyl)propane typically involves the reaction of propane derivatives with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,1,3,3-Tetrakis(methylsulfonyl)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The methylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,3,3-Tetrakis(methylsulfonyl)propane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl groups into molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetrakis(methylsulfonyl)propane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in its action depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetrakis(methylsulfonyl)propane can be compared with other sulfonyl-containing compounds, such as:
1,1,3,3-Tetrakis(trifluoromethylsulfonyl)propane: This compound has trifluoromethyl groups instead of methyl groups, which can affect its reactivity and applications.
1,1,3,3-Tetrakis(ethylsulfonyl)propane: The presence of ethyl groups instead of methyl groups can lead to differences in physical properties and reactivity.
The uniqueness of this compound lies in its specific structure and the presence of four methylsulfonyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
40182-90-9 |
|---|---|
Formule moléculaire |
C7H16O8S4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1,1,3,3-tetrakis(methylsulfonyl)propane |
InChI |
InChI=1S/C7H16O8S4/c1-16(8,9)6(17(2,10)11)5-7(18(3,12)13)19(4,14)15/h6-7H,5H2,1-4H3 |
Clé InChI |
GEDLQVLLXKRBJX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C(CC(S(=O)(=O)C)S(=O)(=O)C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)










![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
